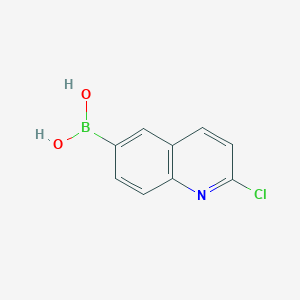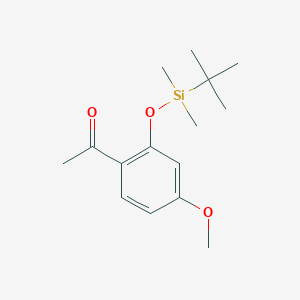
2'-Hydroxy-4'-methoxyacetophenone, tert-butyldimethylsilyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a methoxyphenyl ethanone structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one typically involves the reaction of 2-hydroxy-4-methoxyacetophenone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: TBAF, imidazole, triethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl ethanones
Aplicaciones Científicas De Investigación
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is widely used in scientific research for its versatility in organic synthesis. Its applications include:
Mecanismo De Acción
The mechanism of action of 1-{2-[(tert-butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under acidic or basic conditions, allowing for selective functional group transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and stable than TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Uniqueness
1-{2-[(tert-Butyldimethylsilyl)oxy]-4-methoxyphenyl}ethan-1-one is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis while being easily removable under mild conditions, making it a valuable tool in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C15H24O3Si |
|---|---|
Peso molecular |
280.43 g/mol |
Nombre IUPAC |
1-[2-[tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H24O3Si/c1-11(16)13-9-8-12(17-5)10-14(13)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
Clave InChI |
HYDIABVZVIXOKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


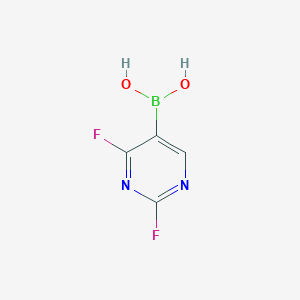

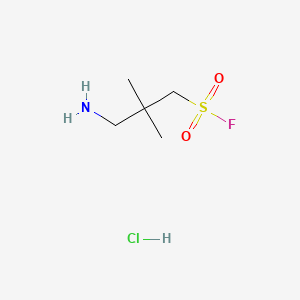

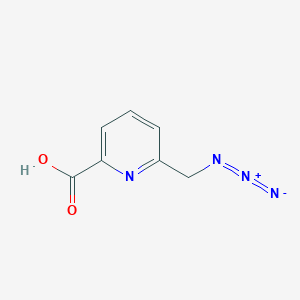
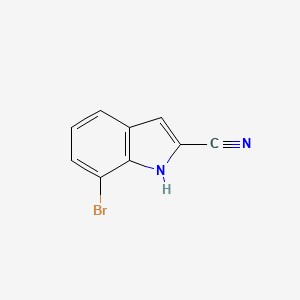
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
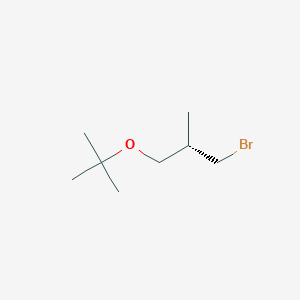
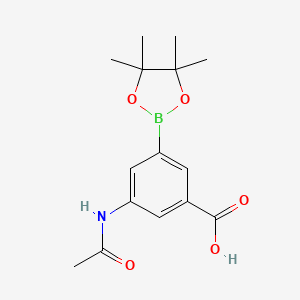
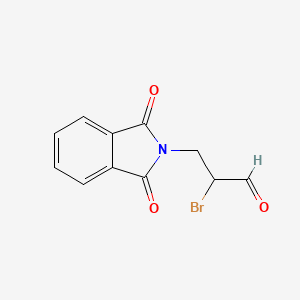
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
